
9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene
Overview
Description
9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene, also known as PTX or PTX-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTX-1 is a thioxanthene derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it an attractive compound for further investigation.
Mechanism Of Action
The exact mechanism of action of 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene-1 is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. Some studies have suggested that 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene-1 may inhibit the activity of certain enzymes by binding to their active sites, while others have suggested that it may interfere with the function of specific signaling pathways in the body.
Biochemical And Physiological Effects
9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene-1 has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, which could have implications for drug discovery and development. It has also been found to have anti-inflammatory properties and may be useful in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene-1 in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene-1. For example, further investigation is needed to fully understand its mechanism of action and how it interacts with specific proteins and enzymes in the body. Additionally, more research is needed to determine its potential applications in drug discovery and development, as well as its potential use as a fluorescent probe for imaging studies.
Scientific Research Applications
9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene-1 has been investigated for a range of scientific research applications, including its potential use as a fluorescent probe for imaging studies. It has also been studied for its ability to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery.
properties
IUPAC Name |
9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3S/c1-2-5-12-13-6-3-4-7-15(13)21-16-9-8-11(10-14(12)16)17(18,19)20/h2-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMQNVZBCXVRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710776 | |
| Record name | 9-(Prop-2-en-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene | |
CAS RN |
28973-34-4 | |
| Record name | 9-(Prop-2-en-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



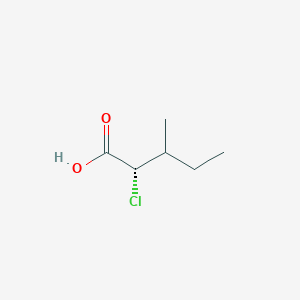

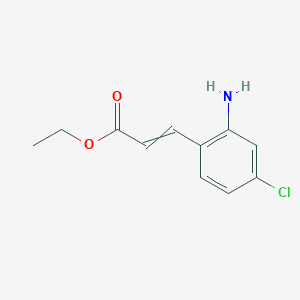
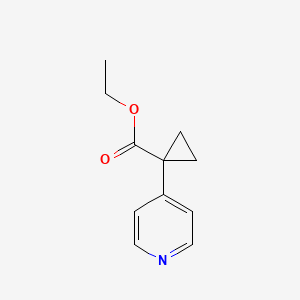
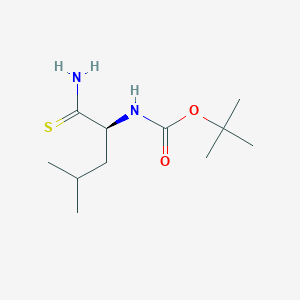
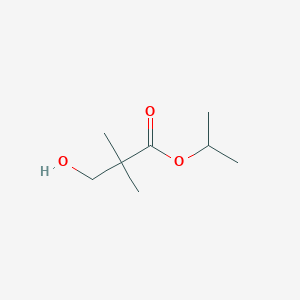

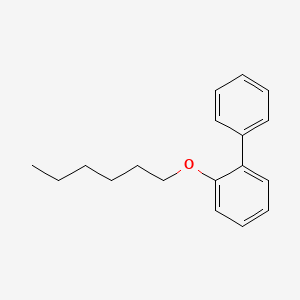
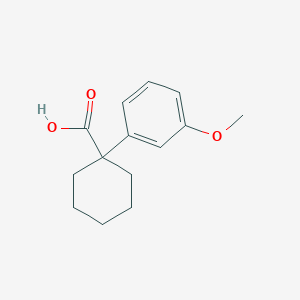
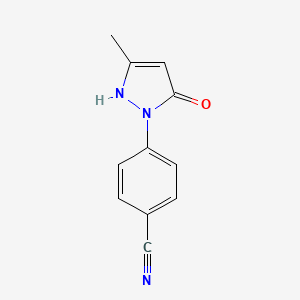

![Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1505695.png)
![(trans-3-(4-Amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutyl)methanol](/img/structure/B1505696.png)
![N-[Phosphono(~13~C)methyl]glycine](/img/structure/B1505699.png)